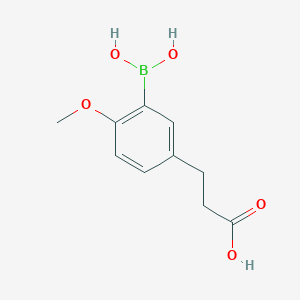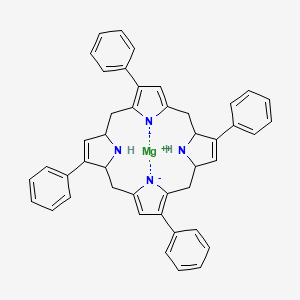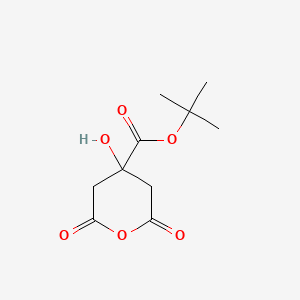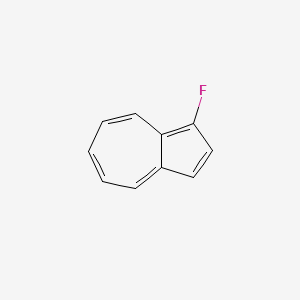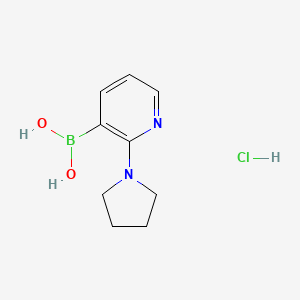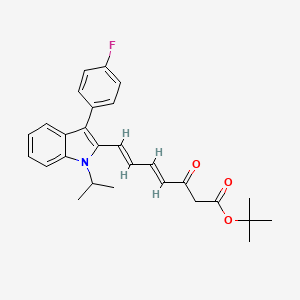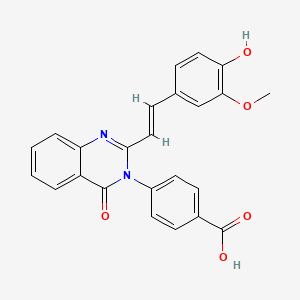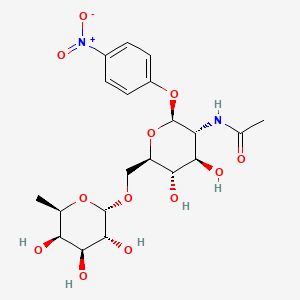
4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside is a complex organic compound that belongs to the class of glycosides It is characterized by the presence of a nitrophenol group, an acetamido group, and a fucopyranosyl group attached to a glucopyranoside backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the introduction of the nitrophenol group. The general synthetic route can be outlined as follows:
Protection of Hydroxyl Groups: The hydroxyl groups on the glucopyranoside and fucopyranosyl moieties are protected using suitable protecting groups such as acetyl or benzyl groups.
Glycosylation Reaction: The protected glucopyranoside is glycosylated with the fucopyranosyl donor under the influence of a glycosylation promoter such as silver triflate or boron trifluoride etherate.
Introduction of Acetamido Group: The acetamido group is introduced by reacting the glycosylated product with acetic anhydride in the presence of a base such as pyridine.
Introduction of Nitrophenol Group: The nitrophenol group is introduced by nitration of the phenol ring using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Deprotection of Hydroxyl Groups: The protecting groups are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form nitroquinone derivatives.
Reduction: The nitrophenol group can be reduced to form aminophenol derivatives.
Substitution: The acetamido group can undergo substitution reactions to form different amide derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions are carried out using nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Nitroquinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various amide derivatives depending on the nucleophile used.
科学研究应用
4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside has several scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex carbohydrates.
Biology: Employed in the study of glycoproteins and glycolipids, which are essential components of cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other bioactive compounds.
作用机制
The mechanism of action of 4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors involved in glycosylation processes, thereby modulating their activity. Additionally, the nitrophenol group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
相似化合物的比较
Similar Compounds
- 4-Nitrophenol 2-Acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside
- 4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside
- 4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-D-mannopyranosyl)-beta-D-glucopyranoside
Uniqueness
4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside is unique due to the presence of the alpha-L-fucopyranosyl group, which imparts distinct biological and chemical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in scientific research.
属性
分子式 |
C20H28N2O12 |
|---|---|
分子量 |
488.4 g/mol |
IUPAC 名称 |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-2-(4-nitrophenoxy)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]acetamide |
InChI |
InChI=1S/C20H28N2O12/c1-8-14(24)17(27)18(28)20(32-8)31-7-12-15(25)16(26)13(21-9(2)23)19(34-12)33-11-5-3-10(4-6-11)22(29)30/h3-6,8,12-20,24-28H,7H2,1-2H3,(H,21,23)/t8-,12-,13-,14+,15-,16-,17+,18-,19-,20+/m1/s1 |
InChI 键 |
MDIZUFJSEYQQSQ-WMNWYEMUSA-N |
手性 SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13410577.png)
![methyl 4-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]piperidin-1-yl]methyl]benzoate](/img/structure/B13410585.png)

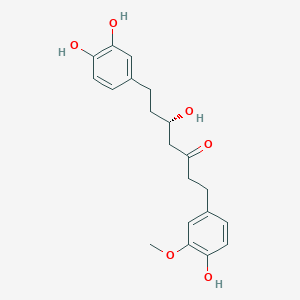
![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13410603.png)
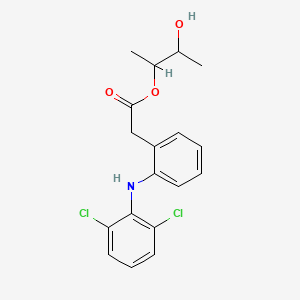
![Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate](/img/structure/B13410612.png)
